N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide is an organic compound that features a unique structure combining a naphthalene ring with a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide typically involves the coupling of a bifuran derivative with a naphthalene-based amide. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for solvent, reaction time, and substrate amounts .
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as crystallization or flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions on the naphthalene ring can lead to various halogenated or nitrated products.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bifuran and naphthalene moieties may contribute to its binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-1-naphthamide is unique due to its combination of a bifuran moiety with a naphthalene ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16-8-9-19(24-16)15-10-11-23-13-15/h1-11,13H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOZFYQGJAKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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